molecular formula C9H9ClFNO2 B14845340 Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate

Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate

Cat. No.: B14845340
M. Wt: 217.62 g/mol
InChI Key: SGVWGIXFRADUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate is a chemical compound with the molecular formula C8H7ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate typically involves the reaction of 4-chloro-5-fluoropyridine with ethyl acetate in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound is explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s chloro and fluoro substituents influence its reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities, receptor functions, and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (4-chloro-5-fluoropyridin-2-YL)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4H2,1H3

InChI Key

SGVWGIXFRADUNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.